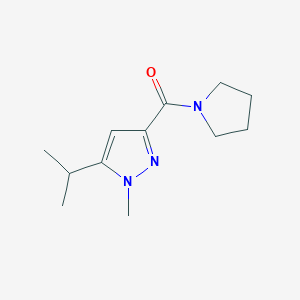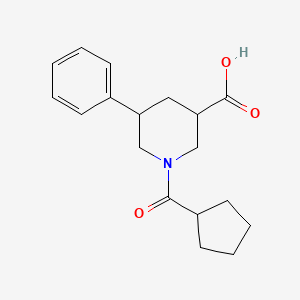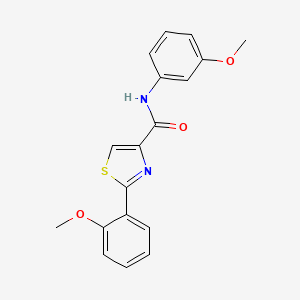
N-cyclopentyl-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as CX-717 and is a member of the ampakine family of drugs. Ampakines are a class of compounds that are known to enhance the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3,3-dimethylbutanamide has been extensively studied for its potential applications in the field of cognitive enhancement. It has been shown to improve memory and learning in animal models, and has been suggested as a potential treatment for cognitive disorders such as Alzheimer's disease. Additionally, CX-717 has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and schizophrenia.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-3,3-dimethylbutanamide involves the enhancement of AMPA receptor activity in the brain. This leads to an increase in the strength of synaptic connections between neurons, which is thought to underlie the compound's cognitive enhancing effects. Additionally, CX-717 has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, N-cyclopentyl-3,3-dimethylbutanamide has been shown to have other biochemical and physiological effects. It has been demonstrated to increase wakefulness and alertness in animal models, and has been suggested as a potential treatment for sleep disorders. Additionally, CX-717 has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclopentyl-3,3-dimethylbutanamide in lab experiments is its ability to enhance cognitive function in animal models. This makes it a useful tool for studying the neural mechanisms underlying learning and memory. Additionally, CX-717 has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its widespread use.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-3,3-dimethylbutanamide. One area of interest is the development of more potent and selective ampakine compounds that can enhance cognitive function with fewer side effects. Additionally, CX-717 has been suggested as a potential treatment for a variety of neurological and psychiatric disorders, and further research is needed to explore its therapeutic potential in these areas. Finally, the effects of long-term use of ampakine compounds on brain function and health are not well understood, and future studies should investigate the potential risks and benefits of chronic use of these compounds.
Métodos De Síntesis
The synthesis of N-cyclopentyl-3,3-dimethylbutanamide involves the reaction of cyclopentanone with tert-butylamine in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with methyl magnesium bromide to yield the final compound. This synthesis method has been optimized to produce high yields of CX-717 with high purity.
Propiedades
IUPAC Name |
N-cyclopentyl-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)8-10(13)12-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFHMIVFWSIGNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3,3-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)





![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)




![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)
![3-cyclopropyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7560984.png)